Colensano y clerodano diterpenoides
Colensane and clerodane diterpenoids are a class of terpenoid compounds characterized by their unique carbon skeleton structures. Colensane diterpenoids, named after the plant species *Colensoa* where they were first identified, exhibit diverse biological activities including anti-inflammatory, antioxidant, and cytotoxic properties. These compounds typically feature a 15-carbon backbone with an unsaturated four-membered ring (the colensane moiety) attached to the triterpene skeleton.
Clerodane diterpenoids, on the other hand, are structurally distinct, featuring a six-membered ring system within their carbon framework. They are commonly found in plants and have been associated with potential applications in medicine, including antiviral, anti-inflammatory, and anticancer activities. Both types of diterpenoids play significant roles in natural product chemistry and pharmacology due to their structural complexity and biological diversity.
These compounds often undergo extensive structural modifications through various chemical transformations, making them valuable targets for the development of new drugs and therapeutic agents.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
![]() |
Clerocidin | 87501-14-2 | C40H56O10 |
![]() |
shionone | 10376-48-4 | C30H50O |
![]() |
16,17-Epoxy-labda-8(14),13(17),15-trien-19-saeure, Enantio-danielsaeure | 10267-14-8 | C20H28O3 |
![]() |
(8alpha,13S)-15,16-Epoxy-13(16),14-labdadiene-8,12-diol | 66890-71-9 | C20H32O3 |
![]() |
Me ester-(ent-2beta,3alpha,4alpha,13S)-2,3,4-Trihydroxy-15-clerodanoic acid | 162826-66-6 | C21H38O5 |
![]() |
bacchalineol acetate | 38611-51-7 | C22H32O3 |
![]() |
echinophyllin A | 276690-69-8 | C28H37NO4 |
![]() |
N/A | 130395-25-4 | C43H68O4 |
![]() |
Di-Ac-15-17-Dihydroxy-3,13-clerodadien-2-one | 134151-44-3 | C24H36O5 |
![]() |
Bedfordiaditerpenalcohol | 68799-37-1 | C20H34O |
Literatura relevante
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
Proveedores recomendados
-
atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados